molecular formula C20H13F3N2S B1307472 3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B1307472
M. Wt: 370.4 g/mol
InChI Key: CXXHHPSXZPPAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is an organic compound that features a quinoline ring, a trifluoromethyl group, and a propenenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One possible route could include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Methylsulfanyl Group: This can be achieved by nucleophilic substitution reactions using methylthiolating agents.

    Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to amines or other reduced forms.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology

    Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(fluoromethyl)phenyl]-2-propenenitrile
  • (Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(chloromethyl)phenyl]-2-propenenitrile

Uniqueness

The presence of the trifluoromethyl group in 3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions compared to its analogs with different substituents.

Properties

Molecular Formula

C20H13F3N2S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2-methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C20H13F3N2S/c1-26-19-15(9-14-5-2-3-8-18(14)25-19)10-16(12-24)13-6-4-7-17(11-13)20(21,22)23/h2-11H,1H3

InChI Key

CXXHHPSXZPPAPW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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